2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzoylpiperazine moiety linked to a thiadiazole ring, which is further connected to an isopropylacetamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as long-chain arylpiperazine (lcap) derivatives, have been shown to exhibit high affinity for the 5-ht 1a receptor .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of novel anticancer agents . These compounds often work by inhibiting proliferative pathways, thereby playing a major role in cancer therapy .
Biochemical Pathways
For instance, compounds with similar structures have been shown to effectively inhibit proliferative pathways, which are crucial in the development and progression of cancer .
Result of Action
Similar compounds have been evaluated for their cytotoxicity towards human cancer cell lines of different origins, such as mcf-7 (breast), hela (cervical), hepg 2 (liver), a431 (skin), and a549 (lung) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Piperazine Moiety: The thiadiazole intermediate is then reacted with 4-benzoylpiperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired piperazine-thiadiazole linkage.
Attachment of the Isopropylacetamide Group: Finally, the compound is treated with isopropylamine and acetic anhydride to introduce the isopropylacetamide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Halogenated compounds; reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoylpiperazine derivatives.
Scientific Research Applications
2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and butyrylcholinesterase.
Medicine: Studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds targeting alpha1-adrenergic receptors.
5-chloro-2-aryl benzo[d]thiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S2/c1-13(2)19-15(24)12-26-18-21-20-17(27-18)23-10-8-22(9-11-23)16(25)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGKRIIMAGVJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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